(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(2,4-dimethoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine with 4-(2,4-dimethoxybenzyl)piperazine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their inhibitory activity against CDKs
Uniqueness
(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
Molecular Formula |
C25H31N5O3 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H31N5O3/c1-16-23-20(14-21(17-5-6-17)26-24(23)28(2)27-16)25(31)30-11-9-29(10-12-30)15-18-7-8-19(32-3)13-22(18)33-4/h7-8,13-14,17H,5-6,9-12,15H2,1-4H3 |
InChI Key |
PJGABGIDVJFCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=C(C=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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